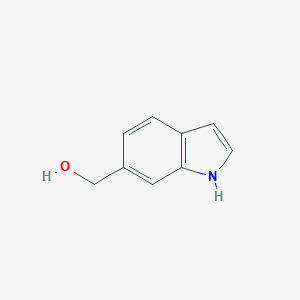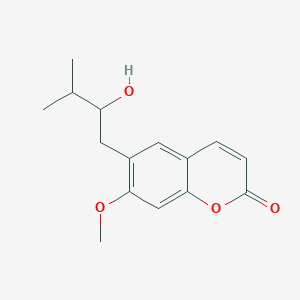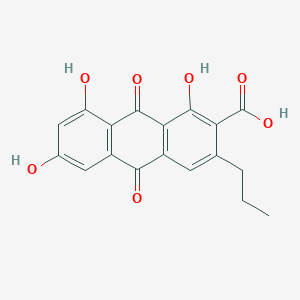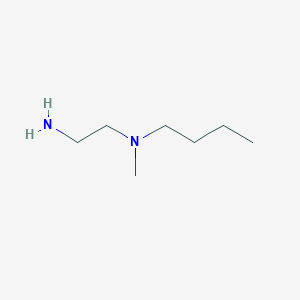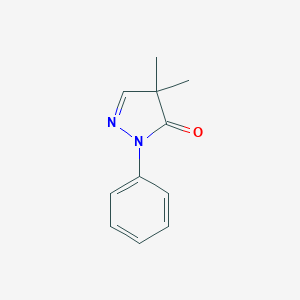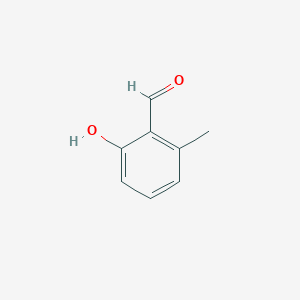
2-Hydroxy-6-methylbenzaldehyde
Overview
Description
2-Hydroxy-6-methylbenzaldehyde, also known as 2-hydroxy-6-methylbenzoic acid or 2-hydroxy-6-methylbenzene, is a naturally occurring compound that is commonly used in the synthesis of pharmaceuticals, fragrances, and other products. It is a colorless, crystalline solid with a melting point of 110°C and a boiling point of 205°C. It is soluble in water and ethanol and is insoluble in ether and benzene. It is an aromatic aldehyde with a sweet, floral odor.
Scientific Research Applications
Pheromone Component in Mites : It functions as an alarm and sex pheromone component in astigmatid mites. Its synthesis from m-cresol has been established, which is important for practical applications of these pheromones (Noguchi et al., 1997).
Sex Pheromone in Acarid Mites : Identified as the female sex pheromone in the acarid mite Cosmoglyphus hughesi, stimulating male mating behaviors. It is a major component in extracts from both male and female mites (Ryono et al., 2001).
Nonlinear Optical Material : Investigated for its nonlinear optical properties. The study involved quantum chemical investigations and spectroscopic techniques, revealing potential applications in optical materials (Jayareshmi et al., 2021).
Ethanol Upgrading : It's a precursor for chemicals like phthalic anhydride and terephthalic acid, formed from ethanol in reactions on hydroxyapatite catalysts (Moteki et al., 2016).
Fluorescent pH Sensor : Acts as a highly selective fluorescent pH sensor, useful in studying biological organelles (Saha et al., 2011).
Intramolecular Hydrogen Bonding : Examined for its effect on the rotational barrier of the formyl group in compounds like 2-hydroxy-5-methylbenzaldehyde, using the PCILO method (Remko, 1977).
Antibacterial Activity : Studied for its antibacterial activity, particularly its derivatives synthesized from meta-cresol and ortho-cresol, showing efficacy against bacteria like Escherichia coli and Staphylococcus aureus (Ismiyarto et al., 2018; Hapsari et al., 2018).
Synthon in Multicomponent Reactions : Recognized as a key chemical in industrial processes, particularly in pharmaceutical production. Its derivatives are ideal for multicomponent reactions leading to various heterocyclic systems (Heravi et al., 2018).
Safety and Hazards
When handling 2-Hydroxy-6-methylbenzaldehyde, it is advised to avoid breathing mist, gas, or vapours . Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn . Adequate ventilation should be ensured, and all sources of ignition should be removed .
Mechanism of Action
Target of Action
2-Hydroxy-6-methylbenzaldehyde, also known as 6-Methylsalicylaldehyde, is a component of astigmatid mites, functioning as the alarm and sex pheromones . The primary targets of this compound are the olfactory receptors of these mites, which respond to the presence of the pheromone.
Mode of Action
The compound interacts with its targets by binding to the olfactory receptors of the mites. This binding triggers a signal transduction pathway that leads to behavioral changes in the mites, such as attraction or repulsion .
Biochemical Pathways
It is known that the compound plays a role in the signaling pathways of astigmatid mites, influencing their behavior .
Result of Action
The action of this compound results in behavioral changes in astigmatid mites. Depending on the concentration and context, these changes can include attraction, repulsion, or alarm responses .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, the presence of other pheromones or environmental chemicals may affect the mites’ response to the compound. Additionally, factors such as temperature, humidity, and light conditions could potentially influence the stability and effectiveness of the compound .
Biochemical Analysis
Biochemical Properties
This disruption can be achieved with redox-active compounds .
Cellular Effects
Benzaldehydes, including 2-Hydroxy-6-methylbenzaldehyde, have been found to have potent antifungal activity . They inhibit microbial growth through destabilization of cellular redox homeostasis and/or antioxidation systems .
Molecular Mechanism
It is known that the oxygen in benzaldehydes can act as a nucleophile in competition with nitrogen, leading to the formation of a hemiketal .
Properties
IUPAC Name |
2-hydroxy-6-methylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O2/c1-6-3-2-4-8(10)7(6)5-9/h2-5,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRUOTKQBVMWMDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30342864 | |
| Record name | 2-Hydroxy-6-methylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30342864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18362-36-2 | |
| Record name | 2-Hydroxy-6-methylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30342864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-hydroxy-6-methylbenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the biological significance of 2-hydroxy-6-methylbenzaldehyde?
A1: this compound (2,6-HMBD) serves as a key signaling molecule for several species of astigmatid mites. It acts as both a sex pheromone and an alarm pheromone in these organisms. [, ]
Q2: How does this compound function as a sex pheromone?
A2: In species like the house dust mite Dermatophagoides farinae and Cosmoglyphus hughesi, females release 2,6-HMBD, which elicits a mating response in males. [, ] Interestingly, in C. hughesi, both males and females produce the compound, but females possess a significantly higher concentration, explaining the male-specific attraction. []
Q3: What is the chemical structure of this compound?
A3: this compound has the molecular formula C8H8O2 and a molecular weight of 136.15 g/mol. It is characterized by a benzene ring with three substituents: a hydroxyl group (-OH) at position 2, a methyl group (-CH3) at position 6, and an aldehyde group (-CHO) at position 1. []
Q4: Can this compound be synthesized?
A4: Yes, 2,6-HMBD can be effectively synthesized from m-cresol through a four-step process involving protection, blocking, formylation, and deprotection reactions. This synthetic route enables the production of 2,6-HMBD, which is crucial for exploring its potential applications in mite control. []
Q5: Has this compound been detected in other organisms?
A5: Beyond astigmatid mites, 2,6-HMBD has been identified in the oil gland secretions of certain oribatid mites, such as Archegozetes longisetosus and Trhypochthonius tectorum. [, ] Notably, it's also a component of the metasternal gland secretion of the eucalypt longicorn beetle, Phoracantha synonyma. []
Q6: Is there a risk of 2,6-HMBD misidentification in analytical studies?
A6: Yes, a related compound, 7-hydroxyphthalide, has been erroneously reported as a natural component of oil gland secretions in some studies. It has been demonstrated that 7-hydroxyphthalide is actually an artifact arising from the degradation of γ-acaridial, another compound often found alongside 2,6-HMBD. []
Q7: What is the potential application of this compound in pest control?
A7: The identification of 2,6-HMBD as a sex pheromone in pest mites like the house dust mite suggests its potential use in pest control strategies. By understanding the behavioral responses it triggers, researchers can develop targeted approaches to disrupt mating and control mite populations. [, ]
Q8: Are there any analytical methods for detecting this compound?
A8: Gas chromatography coupled with mass spectrometry (GC-MS) is widely employed to identify and quantify 2,6-HMBD in biological samples. This technique enables the separation and detection of volatile compounds, allowing for accurate analysis of mite secretions and other sources. [, , ]
Q9: What other compounds are frequently found with this compound in mite secretions?
A9: 2,6-HMBD is often found alongside other compounds, including neral, geranial, neryl formate, and γ-acaridial. This combination, known as "Astigmata compounds," supports the evolutionary relationship between Astigmata mites and some glandulate Oribatida. [, , , ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
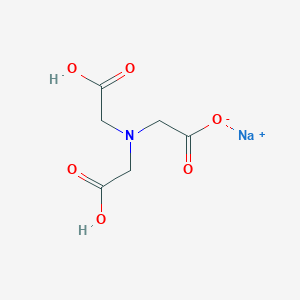

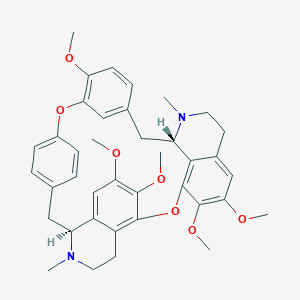
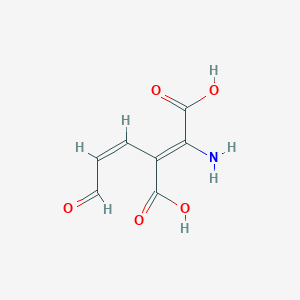

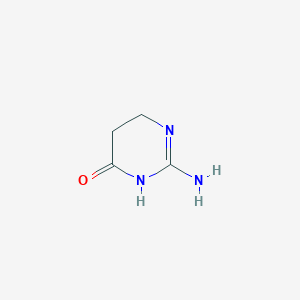
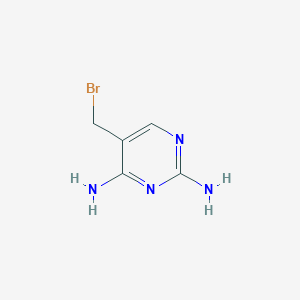
![7,7,9,9-Tetramethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B94984.png)
